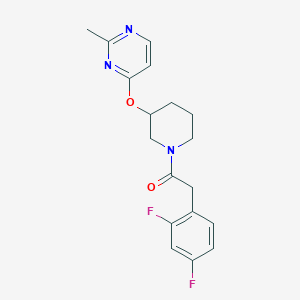

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

The compound 2-(2,4-difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone features a 2,4-difluorophenyl group linked to an ethanone moiety, which is further substituted with a piperidine ring bearing a 2-methylpyrimidin-4-yloxy group. Similar compounds often exhibit modifications in the substituents on the phenyl ring, piperidine/piperazine backbone, or heterocyclic appendages, influencing their solubility, metabolic stability, and target affinity .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-12-21-7-6-17(22-12)25-15-3-2-8-23(11-15)18(24)9-13-4-5-14(19)10-16(13)20/h4-7,10,15H,2-3,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITXARTXANVZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

- **Introduction of the Difluorophen

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Biological Activity

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, commonly referred to by its CAS number 2380067-33-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 360.4 g/mol

- Structure : Contains a difluorophenyl group and a piperidine moiety linked through an ethanone structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a kinase inhibitor, influencing pathways involved in cell proliferation and survival.

Targeting Kinases

Kinases are critical in many cellular processes, including metabolism, cell signaling, and apoptosis. The compound may inhibit specific kinases that are dysregulated in cancer and other diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related piperidine derivatives. For instance, compounds similar to this compound exhibited significant antibacterial activity against several strains:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL against these pathogens .

Anticancer Potential

Research into piperidine derivatives has also highlighted their potential as anticancer agents. For example, a study found that certain derivatives inhibited PARP1 (Poly (ADP-Ribose) Polymerase 1), which is crucial for DNA repair in cancer cells. The compound demonstrated IC50 values comparable to established drugs like Olaparib, indicating significant efficacy in targeting breast cancer cells .

Study on Antimicrobial Efficacy

A comparative study was conducted on various piperidine derivatives, including those structurally similar to our compound. The results showed that some derivatives had potent antibacterial effects, particularly against E. coli and S. aureus, with MIC values as low as 6.25 µg/mL .

Study on Anticancer Activity

In another investigation focusing on breast cancer treatment, compounds with similar structures were tested for their ability to inhibit PARP1 activity. The findings revealed that certain derivatives could significantly enhance the cleavage of PARP1 and increase apoptotic markers like CASPASE 3/7 activity . This suggests that modifications in the piperidine structure could lead to enhanced therapeutic profiles.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 360.4 g/mol |

| Antibacterial Activity (MIC) | 6.25 - 200 µg/mL |

| Cancer Cell IC50 | Comparable to Olaparib |

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Piperazine Backbone

- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Risperidone Impurity 19): This analog replaces the pyrimidinyloxy group with a benzoyl moiety. The absence of the pyrimidine heterocycle reduces hydrogen-bonding capacity and may decrease target specificity compared to the target compound. Its molecular weight (267.27 g/mol) is lower, suggesting differences in lipophilicity .

- 4-(4-Fluorophenyl)piperazin-1-ylmethanone: The substitution of piperidine with piperazine introduces an additional nitrogen atom, enhancing basicity and altering conformational flexibility. This structural change could improve binding to receptors requiring planar interactions, such as serotonin or dopamine receptors .

Heterocyclic Modifications

- In contrast, the target compound’s pyrimidine group may favor kinase inhibition due to its similarity to ATP purine rings .

- The fluorophenoxy group improves metabolic stability compared to non-fluorinated analogs .

Functional Group Comparisons

- DPFE (1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone): This mGlu5 receptor modulator shares the difluorophenyl and ethanone motifs but uses a piperazine ring and fluorobenzyloxy group. The piperazine’s flexibility may enhance blood-brain barrier penetration, whereas the target compound’s pyrimidine could limit CNS activity due to higher polarity .

- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives : Compounds like 8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one exhibit fused pyrimidine systems, which may enhance kinase inhibition but reduce solubility compared to the target compound’s simpler pyrimidine substituent .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

*Calculated based on molecular formula.

Research Findings and Implications

- Analogs with nitroimidazole (e.g., compounds) introduce strong electron-deficient moieties, which may improve binding to nitroreductase-expressing targets .

- Solubility and Permeability : The pyrimidinyloxy group in the target compound likely reduces lipophilicity compared to benzoyl-substituted analogs (e.g., Risperidone Impurity 19), impacting oral bioavailability . Piperazine-containing compounds (e.g., DPFE) may exhibit better aqueous solubility due to increased basicity .

- Metabolic Stability: Fluorine atoms and methyl groups on the pyrimidine ring in the target compound could retard oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Q & A

Q. How can researchers design a synthetic route for 2-(2,4-difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone?

Methodological Answer:

- Step 1: Start with modular synthesis of the piperidine-3-ol core. Introduce the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution under basic conditions (e.g., NaH/DMF at 60°C) .

- Step 2: Couple the substituted piperidine with 2,4-difluorophenylacetyl chloride via an amide bond formation. Use coupling agents like EDC/HOBt in dichloromethane (DCM) with DMAP as a catalyst .

- Step 3: Optimize reaction purity by column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Use DCM and aqueous NaOH (1M) to remove acidic byproducts .

- Column Chromatography: Employ silica gel with a gradient of 30–50% EtOAc in hexane. Monitor fractions via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

- Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain crystalline material .

Q. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- Ventilation: Perform reactions in a fume hood due to volatile solvents (DCM, DMF) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact with intermediates (e.g., acyl chlorides) .

- Waste Disposal: Neutralize acidic/basic waste before disposal and segregate halogenated solvents .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

Q. How can reaction yields be improved for the pyrimidine-piperidine coupling step?

Methodological Answer:

Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

Methodological Answer:

- 2D NMR Analysis: Perform NOESY to confirm spatial proximity of piperidine and pyrimidine groups .

- X-ray Crystallography: Resolve ambiguities by growing single crystals (e.g., ethanol/water slow evaporation) .

- DFT Calculations: Compare experimental NMR shifts with computational models (B3LYP/6-31G*) .

Q. What in silico strategies predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Prioritize poses with ΔG < −8 kcal/mol .

- Pharmacophore Mapping: Align the difluorophenyl and pyrimidine groups with known kinase inhibitors .

- ADMET Prediction: Compute logP (e.g., 3.2 ± 0.5) and PSA (~70 Ų) to assess bioavailability .

Q. How to design dose-response experiments for in vitro efficacy studies?

Methodological Answer:

- Cell Viability Assays: Use MTT assays on cancer cell lines (e.g., A549) with 0.1–100 µM concentrations .

- Hypoxia Mimicry: Include CoCl2 (200 µM) to simulate hypoxic conditions and assess nitroimidazole group activation .

- Data Analysis: Fit IC50 values using nonlinear regression (GraphPad Prism) and compare with controls (e.g., vandetanib) .

Q. What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

- Western Blotting: Measure phosphorylation levels of EGFR and downstream targets (e.g., ERK1/2) after 24 h treatment .

- Kinase Profiling: Use a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Apoptosis Assays: Perform Annexin V/PI staining to quantify early vs. late apoptotic cells .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.